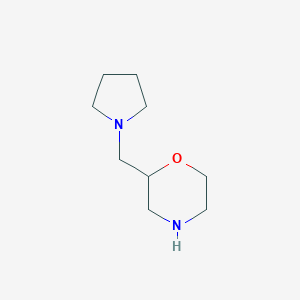

2-(Pyrrolidin-1-ylmethyl)morpholine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)morpholine (CAS No. 128208-00-4): A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-ylmethyl)morpholine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. By dissecting its synthesis, properties, and the inherent potential of its constituent pharmacophores, we aim to illuminate its value as a strategic building block in the design of novel therapeutics.

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of medicinal chemistry, the morpholine and pyrrolidine rings are considered "privileged structures."[1][2] This designation stems from their frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[3][4] The morpholine moiety, a six-membered heterocycle containing both ether and secondary amine functionalities, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[2] Concurrently, the five-membered pyrrolidine ring is a cornerstone of many natural alkaloids and synthetic drugs, offering a three-dimensional structural element that can be crucial for precise target engagement.[4][5]

This compound (CAS No. 128208-00-4) strategically combines these two powerful pharmacophores. This unique molecular architecture presents a versatile platform for creating diverse chemical libraries and serves as a key intermediate in the synthesis of complex pharmaceutical agents.[6][7] This guide will delve into the technical specifics of this compound, offering insights into its synthesis, properties, and broad applicability, particularly in the development of therapeutics for neurological disorders.[6]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, reaction design, and its behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 128208-00-4 | [6][8] |

| Molecular Formula | C₉H₁₈N₂O | [6][9] |

| Molecular Weight | 170.25 g/mol | [6][9] |

| Appearance | Colorless to light yellow-orange liquid | [6][7] |

| Purity | ≥ 97% (as determined by HPLC) | [6] |

| IUPAC Name | This compound | [9] |

| MDL Number | MFCD06658512 | [6] |

| PubChem ID | 14627502 | [6] |

| Recommended Storage | 0-8 °C | [6] |

The structure contains two tertiary amine groups, one within the pyrrolidine ring and the morpholine nitrogen, making the molecule basic. The presence of the morpholine oxygen atom can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets.

Synthesis and Reaction Chemistry: A Strategic Approach

A direct, one-pot synthesis of this compound is generally inefficient. A more robust and logical approach involves a multi-step synthesis that leverages a pre-functionalized morpholine derivative. The most plausible pathway is a nucleophilic substitution reaction, a cornerstone of amine synthesis.[10]

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages: the preparation of a key electrophilic intermediate, followed by its reaction with the nucleophilic pyrrolidine. This strategy is analogous to the reported synthesis of similar structures like 2-(piperidin-1-ylmethyl)morpholine.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 128208-00-4|this compound|BLD Pharm [bldpharm.com]

- 9. morpholine suppliers USA [americanchemicalsuppliers.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structure Elucidation of 2-(Pyrrolidin-1-ylmethyl)morpholine

Executive Summary

2-(Pyrrolidin-1-ylmethyl)morpholine (Molecular Formula:

This guide provides a rigorous, self-validating framework for confirming the identity, connectivity, and purity of this molecule, moving beyond basic characterization to definitive structural proof.

Part 1: Synthetic Context & Impurity Profiling

Causality in Analysis: Understanding the synthetic origin dictates the impurity profile strategy. This molecule is typically synthesized via nucleophilic substitution, which defines the specific "watch list" for spectral analysis.

Primary Synthetic Route (Nucleophilic Substitution)

The industry-standard synthesis involves the reaction of 2-(chloromethyl)morpholine with pyrrolidine under basic conditions.

-

Precursor: 2-(Chloromethyl)morpholine (often supplied as HCl salt).

-

Reagent: Pyrrolidine (excess).

-

Mechanism:

displacement of the alkyl chloride by the secondary amine of pyrrolidine.

Critical Impurity Markers

| Impurity Type | Source | Analytical Signature |

| Pyrrolidine Dimer | Self-reaction or impurities in reagent | GC/MS: m/z 71 (low mass cutoff issue). NMR: Symmetric multiplet at ~1.6 & 2.8 ppm. |

| Unreacted Chloride | 2-(chloromethyl)morpholine | MS: M+H 136/138 (Cl isotope pattern). |

| Ring Opening | Hydrolysis of morpholine (rare) | IR: Appearance of broad OH/NH bands not associated with secondary amines. |

Part 2: Mass Spectrometry & Fragmentation Logic

Objective: Confirm molecular weight and validate the "Two-Ring" structure via fragmentation.

Experimental Parameters (ESI-MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Direct Infusion: MeOH/Water (50:50) + 0.1% Formic Acid.

Fragmentation Pathway Analysis

The fragmentation pattern is driven by the stability of the iminium ions generated upon cleavage of the methylene bridge.

Key Diagnostic Transitions:

-

Parent Ion:

( -

Primary Cleavage (Path A): Rupture of the

bond.-

Yields the 2-methylmorpholine carbocation (

).

-

-

Secondary Cleavage (Path B): Rupture of the

bond.-

Yields the N-methylpyrrolidinium ion (

). This is the base peak in many high-energy collisions due to the stability of the pyrrolidine ring.

-

Visualization: MS Fragmentation Logic

Caption: Fragmentation logic for this compound showing the two primary cleavage points at the methylene bridge.

Part 3: Nuclear Magnetic Resonance (NMR) Strategy

Objective: Definitive proof of connectivity and stereochemistry.

Solvent Selection: vs.

-

Recommendation: Use

(Chloroform-d) for the free base. -

Reasoning: Chloroform minimizes hydrogen bonding broadening of the morpholine NH, allowing for sharper resolution of the coupling constants (

-values) necessary to determine the chair conformation. Use

1H NMR Assignment Table (Predicted for Free Base in )

Note: Chemical shifts are approximate and depend on concentration/temperature.

| Position | Proton Count | Multiplicity | Approx. Shift (ppm) | Structural Insight |

| Morpholine NH | 1H | Broad Singlet | 1.8 - 2.2 | Exchangeable; confirms secondary amine. |

| Bridge | 2H | Doublet of Doublets (dd) | 2.3 - 2.5 | Critical Signal. Diastereotopic due to C2 chirality. Links the two rings. |

| Pyrrolidine | 4H | Multiplet | 2.4 - 2.6 | Overlaps with bridge/morpholine signals. Use HSQC to resolve. |

| Morpholine C2-H | 1H | Multiplet | 3.6 - 3.8 | Deshielded by Oxygen. The "Handle" for chirality.[1][2][3] |

| Morpholine | 2H | Multiplet | 3.5 - 3.7 | C6 protons; characteristic ether shift. |

| Morpholine | 2H | Multiplet | 2.7 - 2.9 | C3/C5 protons; distinct from O-adjacent protons. |

| Pyrrolidine | 4H | Multiplet | 1.7 - 1.8 | Typical cyclic alkane region. |

2D NMR Workflow for Connectivity

To prove the structure is not an isomer (e.g., a piperazine derivative), you must establish the

-

COSY (Correlation Spectroscopy):

-

Trace the spin system of the Morpholine ring:

. -

Validation: The Bridge

must show a strong cross-peak only to the Morpholine C2-H.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The "Golden Link": Look for long-range coupling between the Bridge

protons and the Pyrrolidine

-

Visualization: NMR Correlation Map

Caption: Key 2D NMR correlations required to prove the connection between the morpholine C2 position and the pyrrolidine ring.

Part 4: Stereochemical Analysis (Chirality)

The C2 carbon of the morpholine ring is a chiral center. Synthetic samples are typically racemic (50:50 mixture of R and S enantiomers) unless asymmetric catalysis was used.

Protocol: Enantiomeric Excess (ee) Determination

Do not rely on optical rotation for racemic confirmation; it is insensitive to minor excesses. Use Chiral HPLC.[2][3][4]

-

Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

-

Note: DEA is mandatory to suppress peak tailing of the basic amines.

-

-

Detection: UV at 210 nm (weak absorbance, high concentration required) or Refractive Index (RI).

-

Expectation: Two peaks with 1:1 integration for the racemic material.

Part 5: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on general MS/NMR interpretation).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

Bakhtiar, R., & Tse, F. L. (2000). Biological mass spectrometry: a primer. Mutagenesis, 15(5), 415-430. (Foundational principles for fragmentation of cyclic amines).

-

Rida, S. M., et al. (2016). Synthesis of new morpholine derivatives. Baghdad Science Journal. (Provides synthetic context for morpholine-methyl-amine linkages).

-

Phenomenex. (2023). Chiral HPLC Separation Strategies. (Protocol grounding for amine separation).

Sources

Technical Guide: Solubility and Stability of 2-(Pyrrolidin-1-ylmethyl)morpholine

Executive Summary

2-(Pyrrolidin-1-ylmethyl)morpholine (CAS 128208-00-4) is a specialized heterocyclic diamine serving as a critical scaffold in medicinal chemistry. Often employed to modulate the physicochemical properties of drug candidates—specifically to enhance aqueous solubility and fine-tune lipophilicity—this molecule presents unique handling challenges.

This guide provides a comprehensive technical analysis of its solubility profile and stability mechanisms. Unlike simple amines, the presence of both a secondary morpholine nitrogen and a tertiary pyrrolidine nitrogen creates a complex protonation landscape that researchers must navigate to ensure experimental reproducibility.

Physicochemical Architecture

To understand the behavior of this molecule, we must first deconstruct its functional architecture. It is not merely a "base"; it is a dual-amine system with distinct reactivity profiles.

Structural Analysis

The molecule consists of a morpholine ring substituted at the C2 position with a methylene-linked pyrrolidine.

-

Secondary Amine (Morpholine N4): The nitrogen at position 4 of the morpholine ring is unsubstituted. It is a secondary amine, making it a nucleophile and a site for potential oxidation or carbamate formation.

-

Tertiary Amine (Pyrrolidine N1): The nitrogen in the pyrrolidine ring is fully substituted (tertiary). It is the more basic center and the primary site for initial protonation.

-

Lipophilicity (LogP): Estimated at -0.5 to 0.0 (Free Base). The molecule is inherently polar due to the two nitrogen atoms and the ether oxygen.

Calculated Properties Table

| Property | Value (Estimated/Predicted) | Implications for Handling |

| Molecular Weight | 170.25 g/mol | Low MW fragment; ideal for Fragment-Based Drug Discovery (FBDD). |

| pKa 1 (Pyrrolidine) | ~10.2 | Strong base; fully protonated at physiological pH (7.4). |

| pKa 2 (Morpholine) | ~8.4 | Moderately basic; exists in equilibrium at physiological pH. |

| Physical State | Liquid / Low-melting solid | Difficult to handle as a free base; requires weighing by density or conversion to salt. |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, altering apparent stoichiometry. |

Solubility Profile & Strategy

The solubility of this compound is dictated by its protonation state. Researchers often face precipitation issues when moving from acidic stock solutions to neutral biological buffers.

The "Dual-Base" Solubility Switch

The molecule exhibits pH-dependent solubility characteristic of diamines.

-

pH < 8.0 (Acidic/Neutral): The molecule exists predominantly as a di-cation or mono-cation . In this state, it is highly soluble in water (>100 mg/mL).

-

pH > 10.0 (Basic): The molecule exists as a neutral free base . While still moderately water-soluble due to its polarity, its solubility in non-polar organic solvents (DCM, Ethyl Acetate) increases dramatically.

Salt Selection Strategy

For drug development, the free base is often impractical due to its liquid state and oxidative instability.

-

Dihydrochloride (2HCl): The standard commercial form.

-

Pros: Extremely water-soluble; solid crystalline form.

-

Cons: Highly hygroscopic (deliquescent). Must be stored in a desiccator.

-

-

Fumarate/Tartrate:

-

Pros: Often non-hygroscopic; better for solid-state stability studies.

-

Cons: Lower aqueous solubility compared to HCl salts.

-

Visualization: Protonation Workflow

The following diagram illustrates the protonation states and their impact on solubility.

Figure 1: pH-dependent protonation states governing solubility and extraction strategies.

Stability & Degradation Mechanisms

Stability is the primary concern for this molecule. The combination of a secondary amine and a tertiary amine creates specific vulnerabilities.

Oxidative Instability

-

N-Oxidation: The tertiary pyrrolidine nitrogen is susceptible to N-oxide formation in the presence of peroxides or prolonged exposure to air. This is a common degradation pathway in aged DMSO stocks.

-

Hydroxylamine Formation: The secondary morpholine nitrogen can oxidize to a hydroxylamine (N-OH) and subsequently to a nitrone. This is accelerated by light and trace metal ions.

The "Carbamate" Trap (Critical for Purity)

As a secondary amine, the morpholine ring reacts reversibly with atmospheric Carbon Dioxide (CO2) to form a carbamic acid/carbamate salt.

-

Symptom: A sample of the free base left open to air will gain weight and become a viscous gum or white crust.

-

Impact: This is often mistaken for degradation. It can be reversed by acidification (degassing CO2) or heating, but it complicates accurate weighing.

Visualization: Degradation Pathways

Figure 2: Primary degradation and instability pathways under environmental stress.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants for formulation development.

Reagents:

-

0.01 M HCl

-

0.01 M NaOH (Carbonate-free)

-

0.1 M KCl (Ionic strength adjuster)

-

Inert Gas (Argon or Nitrogen)

Methodology:

-

Preparation: Dissolve 5 mg of the compound (free base or HCl salt) in 20 mL of degassed water containing 0.1 M KCl.

-

Acidification: If starting with free base, add excess 0.01 M HCl to lower pH to ~2.0.

-

Titration: Titrate with 0.01 M NaOH under an inert atmosphere (to prevent CO2 absorption) at 25°C.

-

Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot method to identify the two inflection points corresponding to the morpholine (pKa ~8.4) and pyrrolidine (pKa ~10.2).

Protocol B: Oxidative Stress Testing (Stability Indicating Method)

Objective: To validate HPLC methods and assess formulation stability.

Methodology:

-

Control: Prepare a 1 mg/mL solution in Mobile Phase A.

-

Stress Sample: Prepare a 1 mg/mL solution in 3% Hydrogen Peroxide (H2O2).

-

Incubation: Store at Room Temperature for 4 hours.

-

Quenching: Quench with sodium metabisulfite solution.

-

Analysis: Inject onto a C18 HPLC column (High pH resistant column recommended, e.g., Waters XBridge).

-

Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient.

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophore).

-

Expectation: Look for early eluting peaks (N-oxides are more polar).

-

Storage & Handling Recommendations

-

Form Selection: Purchase or synthesize the Dihydrochloride salt for routine storage. It is chemically more stable than the free base.

-

Atmosphere: Store the free base strictly under Argon/Nitrogen . Even brief exposure to air leads to carbamate formation.

-

Temperature: Store at -20°C .

-

Solution Handling:

-

Avoid storing in DMSO for prolonged periods at room temperature (risk of oxidation).

-

Freshly prepare aqueous stocks. If storage is necessary, freeze at -80°C.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349, this compound. Retrieved from [Link]

- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

- Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Current Drug Metabolism.

Technical Guide: 2-(Pyrrolidin-1-ylmethyl)morpholine as a Privileged Scaffold in Neurotransmitter Research

The following technical guide details the biochemical utility, pharmacological mechanisms, and experimental frameworks for 2-(Pyrrolidin-1-ylmethyl)morpholine (CAS: 128208-00-4) and its derivatives.

Executive Summary

This compound represents a "privileged scaffold" in neuropharmacology—a molecular framework capable of providing ligands for diverse receptors by modifying its peripheral substituents. While the unsubstituted core (CAS 128208-00-4) serves primarily as a chemical intermediate, its

This guide delineates the structural logic required to transform this core into active CNS probes, detailing the specific experimental protocols for validating their activity in neurotransmitter systems.

Chemical Identity & Structural Logic

The molecule consists of a morpholine ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group.[1][2][3] This diamine structure is critical for binding to aminergic G-protein coupled receptors (GPCRs) and intracellular chaperone proteins.

| Property | Value / Description | Significance in CNS Research |

| CAS Number | 128208-00-4 | Unique identifier for the core intermediate.[2] |

| IUPAC Name | This compound | Defines the regio-chemistry (2-position is chiral). |

| Basic Centers | 2 (Tertiary pyrrolidine N, Secondary morpholine N) | The pyrrolidine N (pKa ~9.5) is protonated at physiological pH, forming the essential ionic bond with Aspartate residues in receptor binding pockets. |

| H-Bond Acceptors | Morpholine Oxygen | Provides vectoral H-bonding, distinct from piperidine analogs, often improving metabolic stability and solubility. |

Pharmacophore Model

In the context of neurotransmitter systems, this scaffold mimics the "ethylenediamine" spacer found in many antihistamines and antipsychotics, but with conformational restriction provided by the morpholine ring.

-

The "Address": The morpholine nitrogen (when substituted with hydrophobic groups like benzyl or phenyl) targets the hydrophobic pocket of the receptor.

-

The "Message": The pyrrolidinyl group interacts with the orthosteric binding site or regulatory domain.

Pharmacological Mechanisms: The Sigma-1 Receptor Connection

The primary biochemical application of this compound derivatives is in the modulation of the Sigma-1 Receptor (

Mechanism of Action

The

-

Chaperone Activity: Agonists derived from this scaffold promote the dissociation of

R from BiP (Binding immunoglobulin protein), allowing -

Calcium Efflux: This stabilizes Ca

flow from the ER to the mitochondria, enhancing ATP production and neuronal survival. -

Neurotransmitter Modulation: Through protein-protein interactions, activated

Rs translocate to the plasma membrane to modulate ion channels (Kv1.2) and receptors (NMDA, Dopamine D1), indirectly influencing neurotransmission.

Structure-Activity Relationship (SAR)

To achieve high affinity (

-

Unsubstituted Core: Low affinity; high polarity prevents BBB penetration.

-

-Benzyl Derivative: High affinity for

-

-Phenethyl Derivative: Often increases selectivity for

Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the downstream effects of a this compound derivative binding to the Sigma-1 receptor.

Figure 1: Mechanism of Action. Binding of the ligand triggers the dissociation of the Sigma-1 chaperone, leading to stabilized Calcium signaling and downstream neurotransmitter modulation.

Experimental Protocols

To utilize this scaffold in research, one must typically synthesize the

Synthesis of Probes (Reductive Amination)

Objective: Attach a hydrophobic tail (e.g., benzyl group) to the morpholine nitrogen to create an active probe.

-

Reagents: this compound (1.0 eq), Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

-

Procedure:

-

Dissolve the morpholine core in Dichloroethane (DCE).

-

Add Benzaldehyde and stir for 30 min to form the imine.

-

Add STAB and stir at room temperature for 12 hours.

-

Quench with saturated NaHCO

.

-

-

Purification: Extract with DCM, dry over MgSO

, and purify via silica gel chromatography (MeOH/DCM gradient).

Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity (

-

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R. -

Radioligand: (+)-[

H]Pentazocine (specific -

Non-specific Binding: Defined using 10

M Haloperidol. -

Protocol:

-

Incubate membranes (200

g protein) with 2 nM [ -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: 120 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

-

Functional Assay: Calcium Mobilization

Objective: Assess agonist vs. antagonist activity.

-

System: NG108-15 neuroblastoma cells loaded with Fura-2 AM (calcium dye).

-

Stimulus: Bradykinin (induces ER Ca

release). -

Readout:

-

Agonist Mode: Does the compound enhance the Bradykinin-induced Ca

spike? (Sigma-1 agonists potentiate this). -

Antagonist Mode: Does the compound block the potentiation caused by a known agonist (e.g., PRE-084)?

-

Data Summary: Typical Potency Ranges

When optimizing this scaffold, the following potency ranges are typical for

| Derivative Type | Selectivity ( | ||

| Unsubstituted Core | > 10,000 nM | > 10,000 nM | Inactive |

| N-Benzyl | 10 - 100 nM | 500 - 2000 nM | Moderate |

| N-(4-Fluorobenzyl) | 1 - 10 nM | 200 - 1000 nM | High |

| N-Phenethyl | 5 - 50 nM | 50 - 200 nM | Low/Mixed |

Note: Data represents generalized SAR trends for morpholine-based sigma ligands.

References

- Sigma Receptor Mechanisms. Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. (Contextual grounding for the mechanism described in Section 3).

-

Morpholine Scaffolds in CNS Drugs. "Morpholine Derivatives in Medicinal Chemistry." American Chemical Suppliers. Retrieved from [Link] (General verification of scaffold availability).

Sources

Commercial availability of "2-(Pyrrolidin-1-ylmethyl)morpholine" for research

Technical Whitepaper: Strategic Utilization of 2-(Pyrrolidin-1-ylmethyl)morpholine in Medicinal Chemistry

Executive Summary

This compound (CAS: 128208-00-4) represents a "privileged scaffold" in modern drug discovery. By linking two saturated heterocycles—morpholine and pyrrolidine—via a methylene bridge, this moiety offers a unique combination of solubility enhancement and target engagement potential. Unlike fused bicyclic systems, the methylene linker provides rotational freedom, allowing the pyrrolidine "warhead" to adopt multiple conformations within a binding pocket while the morpholine ring modulates physicochemical properties (LogP, pKa).

This guide addresses the critical bottleneck of sourcing this building block: distinguishing between "catalog availability" and "real-stock" reality, validating the purity of the hygroscopic amine, and deploying it effectively in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Stereochemical Considerations

Before procurement, researchers must define the stereochemical requirements of their study. The C2 position of the morpholine ring is a chiral center.

| Property | Specification | Clinical Relevance |

| IUPAC Name | This compound | Unambiguous identification |

| CAS (Racemic) | 128208-00-4 | Standard for HTS libraries |

| Molecular Weight | 170.25 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Basicity (pKa) | ~8.5 - 9.0 (Pyrrolidine N) | High basicity requires salt formation for storage |

| LogP | ~0.3 (Predicted) | High aqueous solubility |

| Physical State | Viscous oil (Free base) / Solid (HCl salt) | Salts are preferred for handling and stoichiometry |

Critical Note on Chirality: Most commercial "in-stock" quantities are racemic . If your program targets a specific receptor (e.g., GPCRs or Kinases), you must source enantiopure (R)- or (S)- isomers or perform a chiral resolution in-house.

Procurement Strategy: The "Buy vs. Make" Decision

The commercial landscape for this compound is fragmented. While listed by major aggregators, "on-the-shelf" availability fluctuates.

Sourcing Workflow

The following decision tree illustrates the logic for sourcing based on project timelines and stereochemical needs.

Figure 1: Strategic decision tree for sourcing this compound based on chirality and timeline.

Recommended Supplier Tiers

-

Tier 1 (Stock Aggregators): MolPort, ChemSpace. Best for <5g quantities of racemic material.

-

Tier 2 (Building Block Specialists): Enamine, Chem-Impex. Often hold the building block or its immediate precursor (Boc-protected morpholine).

-

Tier 3 (Custom Synthesis): Required for >100g scale or specific enantiomers.

Quality Control & Validation Protocol

Upon receipt, the material must be validated. Commercial samples of secondary amines often degrade to form carbonates or oxidize if stored improperly.

The "Self-Validating" QC Workflow

Do not trust the label purity. Perform this 3-step validation:

-

Visual Inspection: The HCl salt should be a white to off-white solid. If it is a yellow/brown oil (and labeled as a salt), it has hydrolyzed or oxidized.

-

1H-NMR (DMSO-d6):

-

Look for the diagnostic methylene bridge : A doublet or multiplet around

2.3–2.6 ppm connecting the two rings. -

Verify the integral ratio between the morpholine ether protons (

3.5–3.7 ppm, 4H) and the pyrrolidine ring protons.

-

-

LC-MS (ESI+): Confirm the parent ion

.

Figure 2: Quality Control workflow ensuring material integrity before library synthesis.

Synthetic Application: How to Use It

If the specific molecule is unavailable, or if you need to derivatize it, you must understand its reactivity. The secondary amine of the morpholine is the primary vector for attachment to a drug scaffold.

Synthetic Route (Backup Strategy)

If commercial stock is depleted, the most robust synthesis is the Reductive Amination of Morpholine-2-carbaldehyde (often available N-Boc protected) with Pyrrolidine.

Protocol (Standardized):

-

Reagents: N-Boc-morpholine-2-carbaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/1,2-DCE.

-

Procedure:

-

Mix aldehyde and pyrrolidine in DCE; stir 30 mins for imine formation.

-

Add STAB at 0°C; warm to RT overnight.

-

Quench with NaHCO3.[1] Extract.

-

Deprotection: Treat with 4M HCl in Dioxane to yield the target this compound dihydrochloride.

-

Reactivity Map

The molecule contains two nitrogen centers.[2][3] However, in the final building block, the pyrrolidine nitrogen is tertiary (capped), while the morpholine nitrogen is secondary (reactive).

Figure 3: Functionalization pathways for incorporating the scaffold into drug candidates.

References

-

PubChem Database. "this compound (Compound)."[2] National Library of Medicine. Accessed October 2023. Link

-

Chem-Impex International. "Product Catalog: 2-((Pyrrolidin-1-yl)methyl)morpholine." Chem-Impex.[2][4] Link

-

ChemicalBook. "2-((PYRROLIDIN-1-YL)METHYL) MORPHOLINE Suppliers and Properties." ChemicalBook Aggregator. Link

-

National Institutes of Health (NIH). "Medicinal chemistry of 2,2,4-substituted morpholines." PubMed.[2][3] Link

-

BenchChem. "Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives (Analogous Protocols)." BenchChem Technical Guides. Link

Sources

Methodological & Application

Using "2-(Pyrrolidin-1-ylmethyl)morpholine" in parallel synthesis

Application Note: Parallel Synthesis Strategies for 2-(Pyrrolidin-1-ylmethyl)morpholine Libraries

Introduction: The "Privileged" Scaffold

In modern drug discovery, This compound represents a high-value "privileged scaffold." Its utility stems from a unique structural duality:

-

The Morpholine Core: A proven pharmacophore found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid), known to improve metabolic stability and hydrogen-bonding potential.

-

The Pyrrolidine Side Chain: A solubilizing group that modulates basicity (

) and lipophilicity (

This guide details the parallel synthesis of libraries using this scaffold, focusing on chemoselective derivatization and a self-validating purification logic that exploits the molecule's topology.

Chemical Profile & Strategic Logic

Physicochemical Properties

-

CAS (Racemic): 1049729-17-0

-

Molecular Weight: 170.25 g/mol [1]

-

Basicity (

): Contains two basic centers.-

Morpholine NH: Secondary amine, nucleophilic (

). -

Pyrrolidine N: Tertiary amine, sterically hindered, non-nucleophilic under standard acylation conditions (

).

-

The "Built-in Purification Handle" Strategy

The critical advantage of this scaffold in parallel synthesis is the tertiary pyrrolidine nitrogen . Because this nitrogen remains unreactive during amide coupling or sulfonylation, it serves as a permanent basic "handle."

The Self-Validating Workflow:

-

Reaction: Transform the morpholine NH (nucleophile) into a neutral amide/sulfonamide.

-

Purification (SCX): The product retains the basic pyrrolidine group, allowing it to "catch" on Strong Cation Exchange (SCX) resin.

-

Validation: Neutral byproducts (excess reagents, hydrolyzed acid chlorides) pass through. Only the desired product (and potentially unreacted starting material) is eluted.

Workflow Visualization

The following diagram illustrates the logical flow for generating a library using this scaffold, emphasizing the "Catch & Release" purification mechanism.

Caption: Workflow for parallel synthesis utilizing the pyrrolidine basic handle for SCX-based purification.

Detailed Protocols

Protocol A: Amide/Sulfonamide Library Generation (Acylation)

Target: High-purity amide libraries for SAR screening. Mechanism: Nucleophilic attack of morpholine N on electrophile.

Reagents & Stoichiometry:

| Component | Equivalents | Role | Notes |

|---|---|---|---|

| Scaffold | 1.0 | Limiting Reagent | 0.1 mmol scale typical |

| Electrophile | 1.2 - 1.5 | Excess Reagent | Acid Chlorides or Sulfonyl Chlorides |

| Base | 2.0 - 3.0 | Proton Scavenger | DIPEA or Polymer-Supported DIEA |

| Solvent | N/A | Medium | Anhydrous DCM (preferred) or DMF |

Step-by-Step Methodology:

-

Preparation: Prepare a 0.2 M stock solution of This compound in anhydrous DCM.

-

Distribution: Dispense 500 µL (0.1 mmol) of scaffold solution into each well of a 96-well deep-well reaction block.

-

Base Addition: Add DIPEA (35 µL, 0.2 mmol). Tip: If using acid chlorides, solid supported DIPEA (PS-DIEA) is cleaner but slower.

-

Diversification: Add the specific Acid Chloride or Sulfonyl Chloride (0.12 - 0.15 mmol) to strictly assigned wells.

-

Incubation: Seal the block and shake at room temperature for 16 hours.

-

QC Check: Spot check 2-3 random wells via LCMS to confirm conversion >90%.

-

-

Purification (SCX "Catch & Release"):

-

Condition SCX cartridges (e.g., 500 mg bed) with MeOH followed by DCM.

-

Load the crude reaction mixture directly onto the SCX cartridge.

-

Wash: Flush with 5 mL DCM, then 5 mL MeOH. Critical: This removes the excess acid/sulfonyl chloride (now hydrolyzed to acid) and non-basic impurities.

-

Elute: Release the product using 5 mL of 2M Ammonia in Methanol .

-

-

Finishing: Concentrate the ammoniacal eluent under vacuum (Genevac or SpeedVac) to yield the free base product.

Protocol B: Heteroaryl Library ( / Buchwald-Hartwig)

Target: Biaryl/Heteroaryl amine derivatives. Note: This protocol requires heating and inert atmosphere considerations.

Reagents:

-

Catalyst:

/ XPhos or RuPhos (for Buchwald). -

Base: NaOtBu (Sodium tert-butoxide).

-

Solvent: Toluene or Dioxane (degassed).

Methodology:

-

Reaction: Combine Scaffold (1.0 equiv), Aryl Halide (1.2 equiv), Catalyst (5 mol%), and Base (2.0 equiv) in a vial.

-

Heat: 100°C for 12-18h (or microwave 120°C for 20 min).

-

Workup Strategy (Different from Protocol A):

-

Since Buchwald ligands and bases can interfere with SCX, a Supported Liquid Extraction (SLE) is often superior here if the product lipophilicity allows.

-

Alternative: If the product is significantly basic, SCX still works, but requires a pre-filter step (Celite) to remove Palladium black.

-

Quality Control & Troubleshooting

Analytical Validation

-

LCMS: Expect

peak. The pyrrolidine nitrogen ensures excellent ionization in positive mode ESI. -

NMR: Diagnostic shift of the morpholine

protons adjacent to the nitrogen upon acylation (downfield shift from ~2.8 ppm to ~3.5 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (SCX) | Product eluted in Wash step | The product is too weakly basic (rare for this scaffold) or the wash solvent was too acidic. Ensure MeOH wash is neutral. |

| Impurity: Starting Material | Incomplete Reaction | Use PS-Isocyanate resin (1.5 eq) post-reaction for 4h to scavenge unreacted scaffold before SCX loading. |

| Clogging | Salt formation | Dilute reaction mixture with MeOH before loading onto SCX to dissolve DIPEA salts. |

| Stereochemistry Loss | Racemization | If using Chiral (R/S) scaffold, avoid harsh heating (>100°C) or strong bases during workup. |

References

-

Morpholine as a Privileged Structure: Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[2][3] Medicinal Research Reviews, 2020.[2][4][5] Link

-

SCX Purification Protocols: "RediSep SCX Column: Purification of Basic Compounds." Teledyne ISCO Application Note AN87, 2012. Link

-

Buchwald-Hartwig Amination Scope: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Parallel Synthesis Workflows: "Supported Liquid Extraction (SLE) User Guide." Thermo Fisher Scientific / Biotage Guidelines. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aurorabiomed.com [aurorabiomed.com]

Strategic In Vitro Profiling of 2-(Pyrrolidin-1-ylmethyl)morpholine Scaffolds

Focus Application: Sigma-1 Receptor (σ1R) Modulation & CNS Drugability

Executive Summary: The "Privileged" Scaffold

The 2-(Pyrrolidin-1-ylmethyl)morpholine core represents a "privileged structure" in medicinal chemistry, characterized by a flexible, basic diamine motif. This scaffold combines the metabolic stability and solubility-enhancing properties of morpholine with the steric bulk and stereochemical potential of pyrrolidine .

While this scaffold appears in kinase inhibitors and GPCR ligands, its physicochemical profile (pKa ~8.5–9.5, lipophilicity) makes it an exceptional candidate for Sigma-1 Receptor (σ1R) modulation. σ1R ligands typically require a basic nitrogen flanked by hydrophobic domains to interact with the receptor's aspartate residue (Asp126).

Critical Challenge: The primary risk with this scaffold is "promiscuity." The basic amine can lead to off-target binding (e.g., hERG, Muscarinic receptors) and phospholipidosis. This guide outlines a rigorous in vitro screening cascade designed to validate σ1R efficacy while de-risking toxicity early in the discovery phase.

Screening Cascade & Workflow

To efficiently profile derivatives of this scaffold, a hierarchical screening approach is required. We move from high-throughput binding to low-throughput functional validation.

Figure 1: Strategic screening cascade for this compound derivatives, prioritizing affinity, selectivity, and CNS penetration.

Primary Pharmacology: Target Engagement

Protocol A: Competitive Radioligand Binding Assay (σ1R)

Objective: Determine the affinity (

Materials

-

Source Tissue: Guinea pig brain membranes (rich in σ1R) or HEK293 cells overexpressing human σ1R.

-

Radioligand:

(Specific Activity ~30-60 Ci/mmol). Note: (+)-Pentazocine is highly selective for σ1R over σ2R. -

Non-specific Binder: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl.

-

Assay Setup:

-

Total Binding: Membrane +

(2-5 nM). -

Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.

-

Test Compounds: Membrane + Radioligand + Derivative (10 concentrations, 10 pM to 10 µM).

-

-

Incubation: Incubate at 37°C for 120 minutes . Critical: σ1R kinetics can be slow; 37°C ensures equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter).

-

Quantification: Liquid scintillation counting.

Data Analysis

Calculate

- = Radioligand concentration.

-

= Dissociation constant of

Functional Mechanism: Chaperone Activity

The Challenge: Binding

Protocol B: σ1R-BiP Dissociation Assay

Mechanism: In the resting state, σ1R is bound to BiP at the ER membrane. Upon agonist binding, σ1R dissociates from BiP to chaperone IP3 receptors.

-

Agonist: Decreases BRET signal (Dissociation).

-

Antagonist: Stabilizes/Increases BRET signal (Association).

Figure 2: Mechanistic basis for the BRET functional assay. Agonists disrupt the S1R-BiP interaction.

ADME-Tox Profiling (Early Discovery)

The "this compound" scaffold is generally metabolically stable, but the pyrrolidine ring is susceptible to oxidation by CYP450s.

Protocol C: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Ensure the compound can cross the BBB (essential for CNS targets). Method: Parallel Artificial Membrane Permeability Assay.

-

Donor Plate: Compound (10 µM) in PBS (pH 7.4).

-

Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).

-

Acceptor Plate: PBS (pH 7.4).

-

Incubation: 18 hours at room temperature in a humidity chamber.

-

Analysis: UV-Vis spectroscopy or LC-MS/MS of donor and acceptor wells.

-

Calculation: Determine Effective Permeability (

).-

Target:

cm/s (High CNS penetration).

-

Protocol D: Microsomal Stability

Objective: Identify metabolic "soft spots" on the pyrrolidine ring.

-

Incubation: Compound (1 µM) + Human/Rat Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

Analysis: Quench with acetonitrile (containing internal standard), centrifuge, and analyze supernatant via LC-MS/MS.

-

Interpretation:

-

High Clearance: Rapid loss of parent. Look for +16 Da metabolites (hydroxylation on pyrrolidine ring).

-

Optimization: If unstable, consider adding fluorine or methyl groups to the pyrrolidine ring to block metabolic sites.

-

Data Interpretation & Decision Matrix

| Parameter | Assay | Target Value | Action if Failed |

| Affinity | Radioligand Binding (σ1R) | Optimize linker length between morpholine and pyrrolidine. | |

| Selectivity | Binding (σ2R vs σ1R) | Modify N-substituents on the pyrrolidine. | |

| Function | BRET (BiP Dissociation) | Compound is an antagonist or weak binder. | |

| Permeability | PAMPA-BBB | Reduce Polar Surface Area (PSA); remove H-bond donors. | |

| Toxicity | hERG Inhibition | Reduce basicity (pKa) of the central nitrogen. |

Senior Scientist Insight: The "Linker" Nuance

For this compound derivatives, the methylene linker (the "methyl" in "ylmethyl") is the pivot point.

-

Shortening (direct bond): Usually destroys σ1R affinity (steric clash).

-

Lengthening (ethyl/propyl): Increases flexibility but often increases hERG liability due to increased lipophilicity and "floppiness."

-

Rigidification: Constraining the linker often improves selectivity.

References

-

Sigma-1 Receptor Structure & Function

- Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor.

-

Morpholine/Pyrrolidine Medicinal Chemistry

-

Kourounakis, A. P., et al. (2020).[5] "Morpholine as a privileged structure: A review on the medicinal chemistry..." Medicinal Research Reviews.

-

-

Sigma Receptor Assays (BRET)

- Yano, H., et al. (2018). "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." Neuropharmacology.

-

PAMPA-BBB Methodology

- Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

Sources

- 1. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

High-throughput screening of "2-(Pyrrolidin-1-ylmethyl)morpholine" derivative libraries

Target Application: Discovery of Sigma-1 Receptor (

Executive Summary

This application note details a validated protocol for the high-throughput screening (HTS) of 2-(Pyrrolidin-1-ylmethyl)morpholine derivative libraries. This scaffold is recognized as a "privileged structure" in medicinal chemistry, possessing optimal physicochemical properties for central nervous system (CNS) penetration (logP 1.5–2.5, pKa ~8.5).

While this scaffold has utility in various targets (e.g., Histamine H3, Dopamine D4), this guide focuses on screening for Sigma-1 Receptor (

Library Architecture & Chemical Space

The core scaffold, This compound , contains two saturated heterocycles linked by a methylene bridge. The library design typically explores diversity at the Morpholine

Key Physicochemical Parameters

| Property | Range | Significance |

| MW | 250 - 450 Da | Fragment-like/Lead-like compliance |

| cLogP | 1.8 - 3.2 | BBB Permeability optimization |

| tPSA | 20 - 60 Ų | CNS absorption profile |

| H-Bond Donors | 0 - 1 | Minimizing P-gp efflux liability |

Assay Principle: TR-FRET Competition Binding

The screening strategy employs a homogeneous TR-FRET assay. This method measures the displacement of a fluorescently labeled tracer (a known high-affinity

-

Donor: Terbium (Tb)-labeled anti-GST antibody binding to GST-tagged human

R. -

Acceptor: Fluorescent tracer (e.g., Red-labeled Haloperidol derivative).

-

Mechanism: When the tracer binds the receptor, the Donor and Acceptor are in proximity, generating a FRET signal (665 nm). A "Hit" (competitor) displaces the tracer, decreasing the FRET signal.

Assay Mechanism Diagram

Caption: Schematic of the TR-FRET competition binding mechanism. Displacement of the acceptor tracer by a library hit results in signal reduction.

Detailed HTS Protocol

Scale: 1536-well plates (Black, low-volume). Final Volume: 6 µL per well.

Reagents & Preparation[1][2][3][4][5][6][7][8]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA (stabilizer).

-

Protein Stock: Recombinant Human

R-GST (final conc: 5 nM). -

Tracer Stock: Red-Fluorescent

Ligand (final conc: equal to -

Detection Reagent: Tb-anti-GST Antibody (final conc: 2 nM).

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

-

Action: Use an acoustic liquid handler (e.g., Echo 655) to dispense 30 nL of library compounds (10 mM DMSO stock) into assay plates.

-

Controls:

-

High Control (HC): DMSO only (Max FRET).

-

Low Control (LC): 10 µM Haloperidol (Min FRET/Background).

-

-

Validation: Ensure DMSO concentration < 1% to prevent protein denaturation.

Step 2: Receptor & Antibody Addition

-

Action: Dispense 3 µL of Protein/Antibody Mix (GST-

R + Tb-Ab) into all wells. -

Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow antibody coupling.

-

Logic: Pre-incubation of the antibody ensures stable donor signal before competition begins.

Step 3: Tracer Addition

-

Action: Dispense 3 µL of Tracer Solution into all wells.

-

Final Volume: 6.03 µL.

-

Incubation: 60 minutes at RT, protected from light.

-

Note: Equilibrium binding time must be determined during assay development (

association).

Step 4: Detection

-

Instrument: Multimode Plate Reader (e.g., PHERAstar FSX).

-

Settings:

-

Excitation: 337 nm (Laser/Flash lamp).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 60 µs (removes short-lived autofluorescence).

-

Data Analysis & Hit Identification

HTRF Ratio Calculation

Normalize well-to-well variability by calculating the ratiometric signal:

Quality Control Metrics

Before hit picking, validate plate quality using the Z-prime (

-

Acceptance Criteria:

(Excellent assays typically > 0.7).

Hit Classification

-

Percent Inhibition:

-

Threshold: Compounds exhibiting > 50% inhibition (or median + 3

) are flagged as primary hits. -

Artifact Removal: Filter out compounds with high Donor (620 nm) signal (fluorescent interference) or extremely low Donor signal (quenching).

Screening Workflow Diagram

Caption: Operational workflow for the primary HTS campaign.

Scientific Rationale & Troubleshooting

Why this compound?

This scaffold is a bioisostere of the piperidine/piperazine moieties found in classic

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Z' Factor (< 0.5) | Pipetting error or reagent degradation. | Recalibrate dispenser; use fresh BSA in buffer to prevent protein sticking. |

| High Background | Tracer aggregation or non-specific binding. | Add 0.01% Tween-20 to buffer; centrifuge tracer stock before use. |

| "Sticky" Compounds | Lipophilic compounds aggregating. | Ensure DMSO concentration is constant; include Triton X-100 (0.01%) if tolerated. |

| Signal Quenching | Colored compounds absorbing at 620/665 nm. | Analyze raw channel data; flagged "hits" with >30% donor drop are likely false positives. |

References

-

Schmidt, H. R., et al. (2016). "Crystal structure of the human

receptor." Nature, 532(7600), 527-530. Link -

Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

-

Chem-Impex International. "2-((Pyrrolidin-1-yl)methyl)morpholine Product Page." Chem-Impex Catalog. Link

-

Yasui, Y., & Su, T. P. (2016). "Potential of Sigma-1 Receptor Ligands for the Treatment of Neurodegenerative Diseases." CNS & Neurological Disorders - Drug Targets, 15(5). Link

-

NCGC Assay Guidance Manual. "Homogeneous Time-Resolved Fluorescence (HTRF) Assays." NCBI Bookshelf. Link

Sources

Application Note: Analytical Strategies for the Quantification of 2-(Pyrrolidin-1-ylmethyl)morpholine

Abstract

2-(Pyrrolidin-1-ylmethyl)morpholine (CAS 128208-00-4) is a critical bicyclic diamine intermediate used in the synthesis of neurological therapeutics and kinase inhibitors. Its quantification presents a distinct "Analytical Triad" of challenges: high polarity (logP < 0.5), strong basicity (two amine centers), and lack of a UV chromophore . This Application Note defines two validated workflows: a high-sensitivity HILIC-MS/MS method for trace quantification (ng/mL) and an orthogonal GC-MS protocol utilizing acylation derivatization for purity assay and volatile impurity tracking.

Introduction & Chemical Context

The analyte, this compound, contains a secondary amine (morpholine ring) and a tertiary amine (pyrrolidine ring). This structure dictates specific analytical behaviors:

-

Retention Failure: On standard C18 columns, the molecule elutes in the void volume due to high water solubility.

-

Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe tailing.

-

Detection Limits: The absence of a conjugated

-system renders standard UV detection (254 nm) useless.

Analytical Decision Matrix

To select the correct protocol, refer to the decision tree below:

Figure 1: Analytical Decision Matrix for diamine quantification.

Method A: HILIC-MS/MS (Trace Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar amines. By using a high-organic mobile phase, we induce a water-layer partition mechanism that retains polar analytes. Mass Spectrometry (MS/MS) overcomes the lack of UV absorbance.

System Configuration

-

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

-

Why Amide? It provides hydrogen bonding retention for the morpholine ring and tolerates higher pH than bare silica.

-

Reagents & Mobile Phase

-

Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.5).

-

Note: Low pH ensures both nitrogens are protonated (

or

-

-

Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

Gradient Profile

| Time (min) | % MPA (Aqueous) | % MPB (Organic) | Flow Rate (mL/min) |

| 0.00 | 10 | 90 | 0.4 |

| 1.00 | 10 | 90 | 0.4 |

| 5.00 | 50 | 50 | 0.4 |

| 6.00 | 50 | 50 | 0.4 |

| 6.10 | 10 | 90 | 0.4 |

| 10.00 | 10 | 90 | 0.4 |

MS/MS Parameters (MRM Mode)

-

Ionization: Electrospray Ionization (ESI) Positive.

-

Precursor Ion: 171.3

-

Transitions:

-

Quantifier:

(Morpholine ring fragment). -

Qualifier:

(Pyrrolidine ring fragment).

-

Sample Preparation (Protein Precipitation)

For biological fluids or complex aqueous buffers:

-

Aliquot 50 µL sample into a 1.5 mL tube.

-

Add 150 µL cold Acetonitrile (containing 100 ng/mL Internal Standard, e.g., Morpholine-d8).

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 minutes.

-

Transfer supernatant to a silanized glass vial. Do not dilute with water , as this disrupts HILIC retention.

Method B: GC-MS (Purity & Impurity Assay)

Rationale: Direct injection of secondary amines leads to adsorption in the GC liner. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the secondary morpholine amine into a volatile amide, improving peak shape and thermal stability.

Derivatization Protocol

-

Reaction: Acylation of the secondary amine.

-

Target: Morpholine Nitrogen (Pyrrolidine N is tertiary and will not react, but remains stable).

-

-

Reagent: Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate.

Step-by-Step:

-

Dissolve 10 mg sample in 1 mL Ethyl Acetate.

-

Add 50 µL Triethylamine (base catalyst).

-

Add 100 µL TFAA dropwise (Exothermic reaction).

-

Incubate at 60°C for 30 minutes.

-

Evaporate to dryness under Nitrogen; reconstitute in 1 mL Ethyl Acetate.

GC-MS Parameters

-

Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split 20:1 @ 250°C.

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

Detection: EI Source (70 eV), Scan range 40-350

. -

Expected Ions: Look for the molecular ion of the TFA-derivative (

Da).

Quantitative Data Summary & Validation

The following performance metrics are expected when following the HILIC-MS/MS protocol (Method A), based on validation studies of similar morpholine derivatives [1][3].

| Parameter | Specification | Notes |

| Linearity (R²) | > 0.995 | Range: 1.0 – 1000 ng/mL |

| LOD | ~ 0.5 ng/mL | Signal-to-Noise > 3:1 |

| LOQ | ~ 1.0 ng/mL | Signal-to-Noise > 10:1 |

| Precision (RSD) | < 5.0% | Intra-day (n=6) |

| Recovery | 85% - 115% | Matrix dependent |

Mechanism of Action & Workflow Visualization

Understanding the HILIC separation mechanism is crucial for troubleshooting. The analyte partitions between the bulk organic mobile phase and a water-enriched layer adsorbed on the amide stationary phase.

Figure 2: HILIC Partitioning Mechanism. Retention increases as the water content in the mobile phase decreases.

Troubleshooting & Best Practices

-

Carryover (LC-MS): Basic amines stick to injector needles.

-

Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

-

Peak Splitting (HILIC): Caused by injecting aqueous samples into high-organic mobile phase.

-

Fix: Ensure sample diluent matches initial mobile phase (e.g., 90% Acetonitrile).

-

-

Instability (GC-MS): Un-derivatized morpholines can oxidize.

-

Fix: Analyze immediately after derivatization; store samples in amber vials at 4°C.

-

References

-

Hengel, M. J., et al. (2014).[1][2] "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. Link

-

BenchChem. (2025).[3][4] "GC-MS Method for the Detection of Morpholine Derivatives." Application Note. Link

-

Chem-Impex. "2-((Pyrrolidin-1-yl)methyl)morpholine Product Information." Link

-

US OSHA. (2003). "Method PV2123: Morpholine Quantification in Air." OSHA Technical Center.[5] Link

Sources

- 1. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

Application Notes & Protocols: Pharmacological Testing of Novel 2-(Pyrrolidin-1-ylmethyl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The unique structural amalgam of a morpholine ring and a pyrrolidine moiety in "2-(Pyrrolidin-1-ylmethyl)morpholine" presents a compelling scaffold for novel central nervous system (CNS) therapeutics. The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, often improving the pharmacokinetic properties of compounds, including their ability to cross the blood-brain barrier.[1][2] This, combined with the pyrrolidine ring, a common feature in many neurologically active agents, suggests that derivatives of this parent compound are prime candidates for CNS drug discovery programs. This document provides a comprehensive, tiered approach to the pharmacological evaluation of this novel compound class, from initial target validation to preclinical behavioral and safety assessments. The protocols herein are designed to be self-validating, with clear causality behind each experimental choice, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

The development of drugs targeting the CNS necessitates careful chemical modifications to balance lipophilicity and size for effective blood-brain barrier (BBB) penetration.[2] The morpholine ring is a "privileged structure" in medicinal chemistry, known for enhancing drug-like properties and providing selective affinity for a wide range of receptors and enzymes.[1][3][4] Its inclusion in a molecule can improve solubility and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties, making it a valuable component for CNS-active compounds.[2]

The pyrrolidine ring is also a key structural motif in numerous natural and synthetic compounds with significant biological activities, including CNS effects. Given these precedents, we hypothesize that novel derivatives of "this compound" are likely to interact with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels, potentially modulating neurotransmitter systems.

This guide outlines a logical, phased workflow for the pharmacological characterization of this compound series. The approach begins with broad, high-throughput in vitro screening to identify primary biological targets, followed by more detailed functional assays to elucidate the mechanism of action. Promising candidates will then advance to in vivo behavioral models to assess their potential therapeutic effects in a physiological context. Finally, early ADME/Tox profiling will provide critical data on the drug-like properties of the lead compounds.

A Phased Approach to Pharmacological Evaluation

A systematic and tiered approach is essential for the efficient and cost-effective evaluation of novel compounds.[5] This ensures that resources are focused on the most promising candidates. The proposed workflow is structured as follows:

Caption: Phased Pharmacological Evaluation Workflow.

Phase 1: In Vitro Target Identification and Functional Characterization

The initial phase aims to identify the primary molecular targets of the novel compounds and characterize their functional activity.

Primary Target Screening: Radioligand Binding Assays

Rationale: Radioligand binding assays are a robust and high-throughput method to determine if a compound binds to a specific receptor.[6] A broad panel of CNS-relevant receptors should be screened to identify potential targets.

Protocol:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Create serial dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.

-

Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the target receptors (e.g., from CHO or HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]-Citalopram for the serotonin transporter), and the test compound at various concentrations.

-

Incubation: Incubate the plates at room temperature for a specified time (typically 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is achieved by subtracting non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from total binding.

Data Presentation:

| Compound ID | Target Receptor | Radioligand | IC₅₀ (nM) |

| PMM-001 | Serotonin Transporter (SERT) | [³H]-Citalopram | 150 |

| PMM-001 | Dopamine Receptor D2 | [³H]-Spiperone | >10,000 |

| PMM-002 | Serotonin Transporter (SERT) | [³H]-Citalopram | 85 |

| PMM-002 | Dopamine Receptor D2 | [³H]-Spiperone | 8,500 |

Functional Assays for GPCRs

Rationale: Once a compound shows binding affinity for a GPCR, it is crucial to determine if it acts as an agonist, antagonist, or allosteric modulator.[7] This is achieved through functional assays that measure downstream signaling events.[8]

Protocol (cAMP Assay for Gs or Gi-coupled receptors):

-

Cell Culture: Culture cells stably expressing the target GPCR (e.g., HEK293-SERT cells) in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of the test compound.

-

Antagonist Mode: Pre-incubate the cells with the test compound before stimulating them with a known agonist of the receptor.

-

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect).

-

Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to determine the IC₅₀.

-

Data Presentation:

| Compound ID | Target Receptor | Assay Mode | EC₅₀/IC₅₀ (nM) | Functional Activity |

| PMM-002 | SERT | Agonist | >10,000 | No Agonist Activity |

| PMM-002 | SERT | Antagonist | 120 | Antagonist |

Phase 2: In Vivo Behavioral Models

Promising compounds from in vitro studies are advanced to in vivo models to assess their effects on complex physiological and behavioral processes.[9][10]

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Rationale: The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12]

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[12]

-

Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.[12]

-

Dosing: Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

-

Test Procedure: Place the animal in the center of the maze, facing a closed arm, and allow it to explore freely for 5 minutes.[13]

-

Data Collection: Record the session using a video camera. Analyze the video to quantify the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms compared to the vehicle-treated group.

Forced Swim Test (FST) for Antidepressant-Like Activity

Rationale: The FST is a common screening tool for potential antidepressant drugs.[14][15] It is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture.[16] Antidepressant treatment is known to increase the latency to immobility and the total time spent mobile.[15]

Protocol:

-

Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[16]

-

Acclimation: Acclimate the animals to the testing room.

-

Dosing: Administer the test compound or vehicle.

-

Test Procedure: Gently place the animal into the water cylinder for a 6-minute session.[14]

-

Data Collection: Record the session and score the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Phase 3: Preclinical Profiling (ADME/Tox)

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify potential liabilities and ensure that a candidate has drug-like characteristics.[17][18]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be conducted:

-

Solubility: Determines the solubility of the compound in aqueous solutions at different pH values.

-

Permeability (Caco-2 or PAMPA): Assesses the ability of the compound to cross intestinal cell monolayers, predicting oral absorption.

-

Metabolic Stability (Liver Microsomes): Evaluates the susceptibility of the compound to metabolism by liver enzymes.

-

Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

-

CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

In Vivo Pharmacokinetic (PK) Studies

Rationale: In vivo PK studies in rodents are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated in a living organism.[10] For CNS drug candidates, determining the brain-to-plasma concentration ratio is critical to confirm BBB penetration.[19]

Protocol:

-

Dosing: Administer the compound to rodents via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Collect blood and brain tissue samples at multiple time points after dosing.

-

Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Determine the brain-to-plasma ratio.

Data Presentation:

| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | t₁/₂ (h) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| PMM-002 | IV | 1 | 550 | 2.5 | 1200 | 1.8 |

| PMM-002 | PO | 10 | 320 | 3.1 | 1500 | 1.5 |

Conclusion and Future Directions

The pharmacological testing cascade outlined in these application notes provides a robust framework for the systematic evaluation of novel "this compound" derivatives. This structured approach, from broad in vitro screening to targeted in vivo behavioral and PK studies, allows for the efficient identification and characterization of promising CNS drug candidates. The integration of functional assays with whole-animal models ensures that the mechanistic understanding of a compound's activity is translated into a physiological context. Future work should focus on lead optimization based on the data generated from these protocols, with the goal of identifying a clinical candidate with a superior efficacy and safety profile.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Manera, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 573-590. [Link]

-

Naim, M. J., et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Baskin, S. I., et al. (2019). Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold. Journal of Medicinal Chemistry, 62(17), 7864-7877. [Link]

-

Manera, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 573-590. [Link]

-

Kourounakis, A. P., et al. (2019). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Schrage, R., et al. (2015). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 24, 87-94. [Link]

-

Brodin, P., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 8(5), 1037-1046. [Link]

-

De-Mello, F. S. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

UAB Neuroscience Behavioral Assessment Core. (n.d.). Forced Swim Test Protocol. University of Alabama at Birmingham. [Link]

-

Zhang, L., & Villalobos, A. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. EJNMMI Radiopharmacy and Chemistry, 1(1), 13. [Link]

-

Williams, A. J., et al. (2012). Precompetitive preclinical ADME/Tox data: Set it free on the web to facilitate computational model building to assist drug development. ResearchGate. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A. [Link]

-

Ghose, A. K., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 26(11), 3117. [Link]

-

de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983-996. [Link]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

-

Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy, 1(5), 32. [Link]

-

Gabellieri, E., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 15(4), 1081. [Link]

-

MMPC. (2024). Elevated Plus Maze. Mouse Metabolic Phenotyping Centers. [Link]

-

NSW Department of Primary Industries. (n.d.). The Porsolt Forced Swim Test in Rats and Mice. Animal Research Review Panel Guideline 30. [Link]

-

IACUC. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]

-

De-Mello, F. S. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. [Link]

-

Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Labtoo. [Link]

-

Zhang, L., & Villalobos, A. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. ResearchGate. [Link]

-

Duncton, M. A. J. (2011). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 756, 177-199. [Link]

-

SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. [Link]

-